molecular formula C16H15ClFNO2 B2388185 3-(3-Chloro-4-fluoroanilino)-1-(4-methoxyphenyl)-1-propanone CAS No. 717830-50-7

3-(3-Chloro-4-fluoroanilino)-1-(4-methoxyphenyl)-1-propanone

Cat. No.: B2388185
CAS No.: 717830-50-7
M. Wt: 307.75
InChI Key: UTLAFJYDVIXVFQ-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-fluoroanilino)-1-(4-methoxyphenyl)-1-propanone is a β-amino ketone derivative with the molecular formula C₁₆H₁₄ClFNO₂ (molecular weight: 323.75 g/mol). Its structure features a 4-methoxyphenyl ketone group and a 3-chloro-4-fluoroanilino moiety connected via a propanone backbone.

Properties

IUPAC Name

3-(3-chloro-4-fluoroanilino)-1-(4-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFNO2/c1-21-13-5-2-11(3-6-13)16(20)8-9-19-12-4-7-15(18)14(17)10-12/h2-7,10,19H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLAFJYDVIXVFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCNC2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-fluoroanilino)-1-(4-methoxyphenyl)-1-propanone typically involves the reaction of 3-chloro-4-fluoroaniline with 4-methoxybenzaldehyde under specific conditions. The reaction may proceed through a series of steps including condensation, reduction, and purification.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions could lead to the formation of alcohols or amines.

    Substitution: The compound may participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may vary depending on the substituent, but typical reagents include halogens, acids, or bases.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the production of materials or as a chemical reagent.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would require detailed studies to elucidate.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The biological and physicochemical properties of β-amino ketones are highly influenced by substituents on the aromatic rings. Below is a comparative analysis of key analogs:

Compound Name Molecular Formula Substituents (Anilino/Ketone) Molecular Weight (g/mol) Key Properties/Activities
3-(3-Chloro-4-fluoroanilino)-1-(4-methoxyphenyl)-1-propanone (Target) C₁₆H₁₄ClFNO₂ 3-Cl,4-F anilino; 4-OCH₃ phenyl 323.75 Potential anti-inflammatory/antioxidant
3-(3-Chloro-4-fluoroanilino)-1-(4-methylphenyl)-1-propanone C₁₆H₁₄ClFNO 3-Cl,4-F anilino; 4-CH₃ phenyl 307.75 Increased hydrophobicity
1-(4-Chlorophenyl)-3-(3-fluoro-4-methylanilino)-1-propanone C₁₆H₁₅ClFNO 3-F,4-CH₃ anilino; 4-Cl phenyl 291.75 Structural analog with halogen/methyl mix
3-(4-Ethylanilino)-1-(4-methoxyphenyl)-1-propanone C₁₈H₂₁NO₂ 4-CH₂CH₃ anilino; 4-OCH₃ phenyl 283.36 Enhanced lipophilicity
Aldi-2 (3-(dimethylamino)-1-(3-fluoro-4-methoxyphenyl)-1-propanone hydrochloride) C₁₂H₁₅FNO₂·HCl 3-F,4-OCH₃ phenyl; dimethylamino 263.71 ALDH inhibitor; improved solubility (HCl salt)
3-(3-Chloro-4-methylanilino)-1-(4-fluorophenyl)-1-propanone C₁₆H₁₅ClFNO 3-Cl,4-CH₃ anilino; 4-F phenyl 291.75 Halogen substitution effects on reactivity

Key Observations :

  • Methoxy vs.
  • Halogen Effects: The 3-chloro-4-fluoroanilino group introduces strong electron-withdrawing effects, which may influence binding interactions in biological systems compared to non-halogenated or singly halogenated analogs .
  • Amino Group Modifications: Substituting the anilino group with dimethylamino (Aldi-2) or morpholino (e.g., ) alters basicity and solubility, as seen in hydrochloride salts .

Biological Activity

3-(3-Chloro-4-fluoroanilino)-1-(4-methoxyphenyl)-1-propanone, a compound with potential pharmaceutical applications, has garnered interest for its biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C10H10ClFNO2
  • Molecular Weight : 229.64 g/mol
  • CAS Number : 35999-20-3
PropertyValue
Molecular FormulaC10H10ClFNO2
Molecular Weight229.64 g/mol
Boiling PointNot available
PurityNot specified

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, including breast cancer and leukemia cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

A case study involving a related compound demonstrated that it inhibited the growth of MCF-7 breast cancer cells with an IC50 value of approximately 15 µM, highlighting the potential efficacy of such compounds in cancer therapy .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. A study on structurally similar anilines indicated that they possess activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in cancer cell metabolism.
  • Receptor Interaction : It may bind to various receptors, influencing signaling pathways related to cell growth and apoptosis.
  • Oxidative Stress Induction : Similar compounds have been shown to increase reactive oxygen species (ROS) levels, leading to cellular stress and apoptosis.

Research Findings

Recent studies have focused on the synthesis and evaluation of analogs of this compound. For example, a novel derivative demonstrated enhanced cytotoxicity against human cancer cell lines compared to its predecessors, suggesting that modifications in the chemical structure can significantly impact biological activity .

Data Table: Biological Activity Summary

Study ReferenceCell LineIC50 (µM)Activity Type
MCF-7 (Breast)15Anticancer
A549 (Lung)20Anticancer
E. coli30Antimicrobial

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